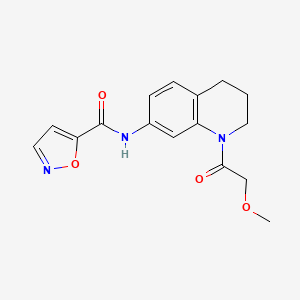
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide, also known as MIQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MIQ is a derivative of quinoline and isoxazole, which are both heterocyclic compounds that have been extensively studied for their biological activities. MIQ has been synthesized using various methods and has been found to have a range of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Potential Applications
The compound N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide, due to its complex structure, may hold significant potential in various fields of medicinal chemistry and pharmaceutical research. While the direct literature on this compound's applications is limited, insights can be drawn from research on structurally related compounds and their synthetic methodologies, which suggest avenues for exploration in drug design, biological activity, and the development of new therapeutic agents.
Synthetic Pathways and Derivatives : The synthesis of complex heterocyclic compounds, such as tetrahydroquinoline derivatives, has been widely studied for their potential biological activities. For instance, the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone as anti-inflammatory and analgesic agents illustrates the interest in this class of compounds for therapeutic purposes (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020). Such methodologies could be adapted to synthesize N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide and explore its potential uses.
Antibacterial and Antimicrobial Activities : Compounds containing the quinoline moiety, like the design and synthesis of novel 8-methoxyquinoline-2-carboxamide compounds, have shown moderate to good antibacterial efficacy (Tengfei Qu et al., 2018). This suggests that derivatives of N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide could be explored for their antimicrobial properties.
Cytotoxic and Antitumor Activities : The exploration of N-[2-(Dimethylamino)ethyl] carboxamide derivatives of various heterocyclic compounds, including benzofuro[2,3-b]quinoline, for their cytotoxic activity against cancer cell lines provides a foundation for investigating the antitumor potential of related compounds (X. Bu, L. Deady, W. Denny, 2000). It highlights the relevance of modifying the tetrahydroquinoline core for enhancing biological activity.
Ion Channel Modulation : Research on methoxylated 1,2,3,4-tetrahydroisoquinoliniums for their affinity for apamin-sensitive binding sites points to the potential of structurally related compounds in modulating ion channels, which could have implications for neurological disorders (A. Graulich et al., 2006).
Drug Discovery and Design : The development of 4-(N-Cycloamino)phenylquinazolines as tubulin-polymerization inhibitors targeting the colchicine site presents an example of how modifications to the quinoline and related scaffolds can lead to compounds with specific cellular targets and mechanisms of action, suggesting a pathway for the design of novel therapeutic agents with specific biological activities (Xiao-Feng Wang et al., 2014).
Propriétés
IUPAC Name |
N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-22-10-15(20)19-8-2-3-11-4-5-12(9-13(11)19)18-16(21)14-6-7-17-23-14/h4-7,9H,2-3,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWZUPSOUIWSKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=NO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)isoxazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

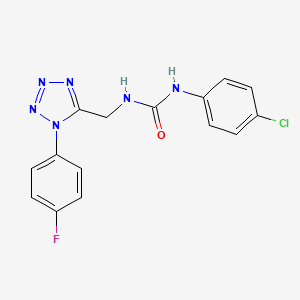
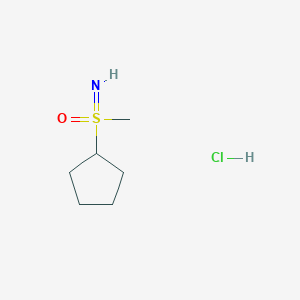
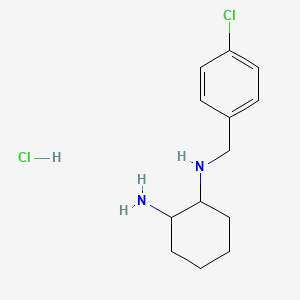
![N-[[4-(4-ethoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-phenylacetamide](/img/structure/B2670765.png)
![2-(4-chlorophenoxy)-1-(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-methylpropan-1-one](/img/structure/B2670766.png)
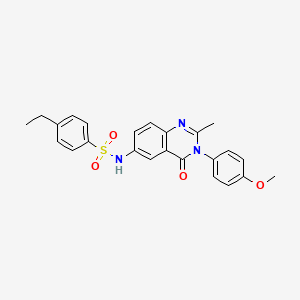
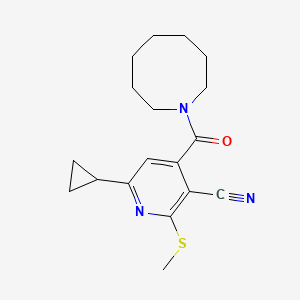



![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-3-methylisoxazole-5-carboxamide hydrochloride](/img/structure/B2670774.png)

![1-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-3-(2-methoxyphenyl)urea](/img/structure/B2670777.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-7-methoxy-1-benzofuran-2-carboxamide](/img/structure/B2670778.png)